molecular formula C8H16O B166260 (3R)-3-Ethyl-4-methylpentan-2-one CAS No. 125873-76-9

(3R)-3-Ethyl-4-methylpentan-2-one

Cat. No.: B166260
CAS No.: 125873-76-9
M. Wt: 128.21 g/mol
InChI Key: KNCSWJHMGRXEDN-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3R)-3-Ethyl-4-methylpentan-2-one is a chiral ketone characterized by a stereogenic center at the C3 position, with an ethyl group (C₂H₅) and a methyl group (CH₃) branching from this carbon. Its molecular formula is C₈H₁₄O, and its IUPAC name reflects the R-configuration at the chiral center. This compound is structurally distinct due to its branched alkyl chain, which influences its physicochemical properties, such as boiling point, solubility, and stereochemical reactivity.

Properties

CAS No.

125873-76-9

Molecular Formula

C8H16O

Molecular Weight

128.21 g/mol

IUPAC Name

(3R)-3-ethyl-4-methylpentan-2-one

InChI

InChI=1S/C8H16O/c1-5-8(6(2)3)7(4)9/h6,8H,5H2,1-4H3/t8-/m1/s1

InChI Key

KNCSWJHMGRXEDN-MRVPVSSYSA-N

SMILES

CCC(C(C)C)C(=O)C

Isomeric SMILES

CC[C@H](C(C)C)C(=O)C

Canonical SMILES

CCC(C(C)C)C(=O)C

Synonyms

2-Pentanone, 3-ethyl-4-methyl-, (R)- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name Molecular Formula Functional Group(s) Key Structural Features Notable Properties/Applications
(3R)-3-Ethyl-4-methylpentan-2-one C₈H₁₄O Ketone Chiral center (R-configuration), branched Potential chiral synthon; asymmetric synthesis
3-Ethyl-2,4-pentanedione C₇H₁₀O₂ Two ketones Tautomerizes between diketone and enol forms Chelating agent; precursor in coordination chemistry
3-Ethyl-2-pentene C₇H₁₂ Alkene Trisubstituted double bond Intermediate in organic synthesis (e.g., amides, ketones)

Key Observations :

Functional Group Diversity: (3R)-3-Ethyl-4-methylpentan-2-one contains a single ketone group, whereas 3-Ethyl-2,4-pentanedione () has two ketone moieties, enabling keto-enol tautomerism and metal-chelation capabilities . 3-Ethyl-2-pentene () is an alkene, making it reactive in addition or polymerization reactions, unlike the ketones .

Stereochemical vs. Non-chiral Compounds: The R-configuration in (3R)-3-Ethyl-4-methylpentan-2-one confers stereoselectivity, which is absent in the other compounds. This property is critical in enantioselective catalysis or drug design.

Applications: The diketone (3-Ethyl-2,4-pentanedione) is used in coordination chemistry due to its ability to form stable complexes with metals . 3-Ethyl-2-pentene serves as a precursor for synthesizing amides and ketones, as noted in .

Physicochemical Properties

While exact data (e.g., boiling points, solubility) for (3R)-3-Ethyl-4-methylpentan-2-one are unavailable in the provided evidence, inferences can be made:

  • Boiling Point : Expected to be higher than 3-Ethyl-2-pentene (due to polar ketone group) but lower than 3-Ethyl-2,4-pentanedione (which has stronger intermolecular forces from two ketones).
  • Solubility : Likely moderate in organic solvents; lower water solubility compared to diketones due to reduced polarity.

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